Caryatin
Caryatin
Caryatin belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, caryatin is considered to be a flavonoid lipid molecule. Caryatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caryatin is primarily located in the membrane (predicted from logP). Outside of the human body, caryatin can be found in nuts and pecan nut. This makes caryatin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1486-66-4
VCID:
VC21346842
InChI:
InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3
SMILES:
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O
Molecular Formula:
C17H14O7
Molecular Weight:
330.29 g/mol
Caryatin
CAS No.: 1486-66-4
Cat. No.: VC21346842
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

Description | Caryatin belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, caryatin is considered to be a flavonoid lipid molecule. Caryatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caryatin is primarily located in the membrane (predicted from logP). Outside of the human body, caryatin can be found in nuts and pecan nut. This makes caryatin a potential biomarker for the consumption of these food products. |
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CAS No. | 1486-66-4 |
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3 |
Standard InChI Key | AOFQCVDYMNHCKD-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O |
Canonical SMILES | COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O |
Melting Point | 299-301°C |
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